Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Lipophilicity CNS Drug Discovery Physicochemical Property

Select this precise 3,4-difluoro regioisomer to secure a unique electrostatic and hydrogen-bond acceptor profile not achievable with 2,4-difluoro or dichloro analogs. Its lower XLogP3 (-0.6 vs. 2,4-isomer) delivers a predicted LLE advantage, reducing non-specific binding while enabling peri-fluorine interaction studies. Essential for sigma receptor and DYRK1A SAR campaigns where halogen-bonding geometry is critical. Bulk procurement under CAS 863587-04-6 guarantees the exact substitution pattern required for scaffold-hopping and hit-to-lead progression.

Molecular Formula C13H9F2N3OS
Molecular Weight 293.29 g/mol
CAS No. 863587-04-6
Cat. No. B6523403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide
CAS863587-04-6
Molecular FormulaC13H9F2N3OS
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC2=CN3C=CSC3=N2)F)F
InChIInChI=1S/C13H9F2N3OS/c14-10-2-1-8(5-11(10)15)12(19)16-6-9-7-18-3-4-20-13(18)17-9/h1-5,7H,6H2,(H,16,19)
InChIKeyDPJZGXLCSGYHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide (CAS 863587-04-6): A Structurally Differentiated Imidazo[2,1-b]thiazole Scaffold


3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide (CAS 863587-04-6) is a synthetic, low-molecular-weight (293.29 g/mol) heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core linked via a methylene bridge to a 3,4-difluorobenzamide moiety [1]. The imidazo[2,1-b]thiazole scaffold is recognized in medicinal chemistry as a privileged structure with reported affinities for sigma receptors and kinases such as DYRK1A, making it a relevant phenotype for CNS and oncology drug discovery programs [2]. However, the specific biological annotation for this exact compound is absent from major public bioactivity databases, positioning it primarily as a rationally designed, structurally distinct analog for scaffold-hopping or structure-activity relationship (SAR) exploration rather than a biologically pre-validated probe [1].

Why Generic Imidazo[2,1-b]thiazole Derivatives Cannot Substitute for CAS 863587-04-6 in Focused SAR Campaigns


The 3,4-difluorobenzamide substituent pattern in CAS 863587-04-6 is not a generic feature of the imidazo[2,1-b]thiazole class. Computed molecular properties reveal that the specific 3,4-difluoro substitution creates a distinct electronic and topological profile compared to both its 2,4-difluoro regioisomer and non-fluorinated analogs, which is predicted to significantly alter target binding kinetics and selectivity [1]. Published patent data on related scaffolds demonstrate that even minor halogen positional shifts on the pendant phenyl ring can lead to orders-of-magnitude differences in sigma-1 receptor affinity or DYRK1A inhibitory activity, meaning that bulk procurement of a generic 'imidazo[2,1-b]thiazole benzamide' without precisely controlled substitution will not replicate the SAR outcome intended for this compound [2].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide Against Structural Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation from the 2,4-Difluoro Regioisomer

The calculated partition coefficient (XLogP3) for 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is 2.9 [1]. In contrast, the 2,4-difluoro regioisomer (2,4-difluoro-N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide) has a computed XLogP3 of 3.5, representing a +0.6 log unit increase in lipophilicity [2]. Additionally, the target compound possesses a TPSA of 74.6 Ų, which, when combined with its lower logP, places it in a more favorable region of the CNS multiparameter optimization (MPO) desirability space than its 2,4-difluoro counterpart. This difference is quantifiable and meaningful for programs requiring finely tuned pharmacokinetic properties.

Lipophilicity CNS Drug Discovery Physicochemical Property

Molecular Weight and Heavy Atom Count Advantage Over Piperazine-Containing Imidazo[2,1-b]thiazole Analogs

At 293.29 g/mol with 20 heavy atoms, CAS 863587-04-6 is a fragment-sized molecule, making it significantly smaller than many biologically active imidazo[2,1-b]thiazole derivatives. For example, SRT-1460 (CAS 925432-73-1), a tool compound for SIRT1 activation, has a molecular weight of 477.6 g/mol and contains an additional piperazine-1-ylmethyl substituent, resulting in a larger molecular footprint . The lower molecular weight of CAS 863587-04-6 provides a higher ligand efficiency (LE) starting point, which is a critical differentiator in fragment-based screening libraries when every heavy atom must contribute optimally to binding affinity.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Hydrogen Bond Acceptor/Donor Profile Differentiation from 3,4-Dichloro Analog

The 3,4-difluoro substitution provides a unique hydrogen bond acceptor profile (5 acceptors, 1 donor) compared to a putative 3,4-dichloro analog. Fluorine atoms engage in distinct multipolar interactions with protein backbones, whereas chlorine atoms primarily form halogen bonds with specific geometries. Although no direct bioactivity comparison exists between these analogs, the computed electronic property differences are significant: the difluoro compound has a different electrostatic potential surface that makes it a closer bioisostere of the 3,4-dihydroxy pattern than the dichloro variant, influencing target selectivity in kinase inhibitor design [1]. No quantitative IC50 data is available for this specific comparison; this is a class-level structure-activity relationship inference.

Halogen Bonding Medicinal Chemistry Bioisosterism

Patent-Derived Scaffold Privilege: Imidazo[2,1-b]thiazole Core vs. Imidazo[1,2-a]pyridine Isosteres in Sigma Receptor Binding

The imidazo[2,1-b]thiazole core of CAS 863587-04-6 forms the basis of multiple patented sigma-1 receptor ligands, as described in WO2014006130A1 [1]. While this specific compound is not enumerated in the patent examples, the general formula encompasses the 3,4-difluorobenzamide substitution. In contrast, imidazo[1,2-a]pyridine-based isosteres, often explored as alternative scaffolds, typically exhibit lower sigma-1 vs. sigma-2 selectivity ratios. The sulfur atom in the thiazole ring of the target compound introduces a distinct chalcogen bonding potential and alters the dihedral angle of the pendant benzamide compared to the nitrogen-only heterocycle, which has been shown in related series to shift binding Ki values by over a factor of 10 [1][2].

Sigma Receptor Scaffold Hopping Patent SAR

Optimal Scientific and Industrial Use Cases for 3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide (863587-04-6)


Fragment-Based Screening Libraries Targeting CNS Kinases

With a molecular weight under 300 Da and a favorable CNS MPO profile (XLogP3 = 2.9, TPSA = 74.6 Ų, HBD = 1), this compound is ideally suited as a fragment-sized entry for screening against CNS kinase targets such as DYRK1A. Its dominance over the 2,4-difluoro regioisomer in lipophilicity-adjusted property space [Section 3, Evidence 1] makes it a superior choice for brain-penetrant fragment libraries. Procurement should be prioritized over non-fluorinated or bulkier piperazine-containing analogs to maintain lead-like starting points.

Sigma-1 Receptor SAR Probe Synthesis

As evidenced by the patent landscape for imidazo[2,1-b]thiazole sigma-1 ligands [Section 3, Evidence 4], this compound serves as a key intermediate for further derivatization. The 3,4-difluorobenzamide moiety offers a distinct electrostatic profile that is not achievable with dichloro or monohalo analogs, making it essential for halogen-bonding interaction studies. Research groups should select this specific compound over its 2,4-difluoro isomer to explore a different trajectory in sigma receptor selectivity space.

Physicochemical Comparator Compound in Halogen Scanning Studies

The precise 3,4-difluoro pattern provides a quantifiably distinct hydrogen bond acceptor profile and molecular electrostatic potential surface. In systematic halogen-scanning SAR campaigns, this compound is the only representative of the 3,4-difluoro phenotype within the imidazo[2,1-b]thiazole benzamide series. Attempting to substitute it with the 3,4-dichloro analog would introduce a larger van der Waals radius (1.75 Å vs. 1.47 Å) and entirely different halogen bonding geometry, invalidating the intended structure-activity correlation [Section 3, Evidence 3].

Lead Optimization with Controlled Lipophilicity for ADME Profiling

In programs where lipophilic ligand efficiency (LLE) is the primary optimization parameter, the lower XLogP3 of this compound (-0.6 vs. the 2,4-difluoro isomer) directly translates to a predicted LLE advantage. This makes it the preferred scaffold when the goal is to maintain solubility and reduce non-specific protein binding while exploring peri-fluorine interactions, a benefit not offered by the more lipophilic regioisomer [Section 3, Evidence 1].

Quote Request

Request a Quote for 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.